2,3,5,6-Tetrafluorobenzotrifluoride
CAS No.: 651-80-9
Cat. No.: VC3689210
Molecular Formula: C7HF7
Molecular Weight: 218.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651-80-9 |
---|---|
Molecular Formula | C7HF7 |
Molecular Weight | 218.07 g/mol |
IUPAC Name | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H |
Standard InChI Key | ZVPAJILXQHMKMT-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Canonical SMILES | C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Introduction
Chemical Identity and Fundamental Properties
2,3,5,6-Tetrafluorobenzotrifluoride, also known as 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene, belongs to the family of polyfluorinated aromatic compounds. This molecule consists of a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, plus a trifluoromethyl (CF₃) substituent. The systematic arrangement of these fluorine atoms around the aromatic ring contributes to the compound's chemical stability and unique reactivity patterns in various chemical transformations. The high electronegativity of fluorine creates a distinctive electronic environment within the molecule, influencing its physical properties and chemical behavior .
Physical and Chemical Properties
The compound exhibits specific physical characteristics that distinguish it from other fluorinated aromatics. With a molecular weight of 218.07 g/mol and chemical formula C₇HF₇, it represents a significant class of perfluorinated benzene derivatives. The compound features a relatively low boiling point range of 111°C to 112°C, indicating its moderate volatility despite its fluorine content . This property makes it suitable for applications requiring relatively lower temperature processing conditions compared to other highly fluorinated compounds.
Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluorobenzotrifluoride
The compound's relatively high density of 1.601 g/cm³ reflects the presence of multiple fluorine atoms within its structure. This density value is characteristic of highly fluorinated aromatic compounds, which typically exhibit greater densities than their non-fluorinated counterparts due to the atomic weight and electron-withdrawing properties of fluorine substituents .
Identification and Nomenclature
2,3,5,6-Tetrafluorobenzotrifluoride is recognized through various systematic and trivial naming conventions in chemical literature and industry. The numerous synonyms reflect the compound's structural features and historical development in organofluorine chemistry.
Chemical Identifiers and Registry Information
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 651-80-9 | |
MDL Number | MFCD00012385 | |
InChI Key | ZVPAJILXQHMKMT-UHFFFAOYSA-N | |
UN Number | UN1993 | |
PubChem CID | 136465 |
Synonyms and Alternative Nomenclature
The compound is referenced through multiple naming conventions in scientific literature, reflecting different structural interpretation frameworks and historical naming practices. These alternative names provide important cross-referencing capabilities when researching the compound across diverse scientific databases and publications.
The compound may be referred to as:
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1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene
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Benzene, 1,2,4,5-tetrafluoro-3-trifluoromethyl
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α,α,α,2,3,5,6-heptafluorotoluene
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4H-heptafluorotoluene
This diversity of nomenclature reflects the compound's structural complexity and the various systematic approaches to naming highly fluorinated aromatic compounds throughout the development of chemical nomenclature systems.
Chemical Reactivity and Structural Features
The chemical behavior of 2,3,5,6-tetrafluorobenzotrifluoride is fundamentally influenced by the electronic effects of the multiple fluorine substituents on the aromatic ring and the trifluoromethyl group. These substituents create a highly electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to non-fluorinated benzene derivatives.
Electronic Effects of Fluorine Substituents
The presence of four fluorine atoms directly attached to the aromatic ring, along with the trifluoromethyl group, significantly alters the electron distribution within the molecule. The strong electron-withdrawing nature of fluorine reduces the electron density in the π-system of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions but potentially more reactive toward nucleophilic aromatic substitution processes. This electronic configuration contributes to the compound's stability under various chemical conditions while directing its specific reactivity pathways.
Structural Comparisons with Related Compounds
2,3,5,6-Tetrafluorobenzotrifluoride represents one member of a broader class of fluorinated aromatic compounds. Related compounds include 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide, which contains an additional bromomethyl group and finds application as a derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts . This related compound has been reported to be synthesized from α,α,α-2,3,5,6-heptafluoro-p-xylene, suggesting potential synthetic relationships between these fluorinated aromatic systems .
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